molecular formula C13H16BBrF2O2 B2723712 5-Bromo-2-(difluoromethyl)phenylboronic acid pinacol ester CAS No. 2377608-23-4

5-Bromo-2-(difluoromethyl)phenylboronic acid pinacol ester

Cat. No.: B2723712
CAS No.: 2377608-23-4
M. Wt: 332.98
InChI Key: YQAMGBQVBYXOJJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethyl)phenylboronic acid pinacol ester (CAS: PC-1163) is a boronic ester derivative featuring a bromine atom at the 5-position and a difluoromethyl group at the 2-position of the phenyl ring. The pinacol ester group (a cyclic 1,2-diol protection) enhances stability and solubility compared to the free boronic acid form . This compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing fluorinated aromatic systems, which are critical in pharmaceuticals and materials science . Its difluoromethyl substituent introduces unique electronic and steric effects, influencing reactivity and interactions in biological systems .

Properties

IUPAC Name

2-[5-bromo-2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BBrF2O2/c1-12(2)13(3,4)19-14(18-12)10-7-8(15)5-6-9(10)11(16)17/h5-7,11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAMGBQVBYXOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BBrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Chemical Reactions Involving 5-Bromo-2-(difluoromethyl)phenylboronic acid pinacol ester

This compound is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful tool for forming carbon-carbon bonds between aryl or vinyl boronic acids and organic halides or triflates in the presence of a palladium catalyst .

Suzuki-Miyaura Reaction

  • Reactants : Aryl halide, boronic acid pinacol ester, palladium catalyst, base.

  • Conditions : Typically conducted in a solvent like toluene or dioxane with a base such as potassium carbonate or sodium hydroxide.

  • Product : Coupled aryl compound.

Protodeboronation

  • While not directly reported for this specific compound, protodeboronation reactions are relevant for boronic esters in general. This process involves the removal of the boronic group and its replacement with hydrogen, often catalyzed by transition metals .

Analytical Data

Analytical data for similar boronic acid pinacol esters typically include NMR spectroscopy for structural confirmation and purity assessment. For example, the 1{}^{1}H NMR and 13{}^{13}C NMR spectra provide detailed information about the molecular structure, including the chemical shifts of the difluoromethyl and bromine-substituted phenyl ring .

Example NMR Data:

  • 1{}^{1}1H NMR (400 MHz, CDCl3_33) : Chemical shifts for the difluoromethyl group and aromatic protons.

  • 13{}^{13}13C NMR (101 MHz, CDCl3_33) : Chemical shifts for the difluoromethyl carbon and aromatic carbons.

Data Table: Comparison of Boronic Acid Pinacol Esters

Compound NameMolecular FormulaKey FeaturesApplications
This compoundCHBBrFOBromine and difluoromethyl groupsPharmaceuticals, Materials Science
3-(Trifluoromethyl)phenylboronic acidCHBFOTrifluoromethyl groupSimilar coupling reactions
2-Cyclopropylpyrimidine-5-boronic acidCHBNOCyclopropyl groupMedicinal chemistry

This table highlights the structural diversity and potential applications of boronic acid pinacol esters, with the difluoromethyl group providing distinct reactivity profiles compared to other substituents.

Scientific Research Applications

Organic Synthesis

5-Bromo-2-(difluoromethyl)phenylboronic acid pinacol ester is primarily utilized in:

  • Suzuki-Miyaura Cross-Coupling Reactions : It acts as a versatile building block for synthesizing various biaryl compounds, which are crucial in pharmaceuticals and agrochemicals. The mechanism involves transmetalation where the boron atom interacts with palladium complexes to facilitate bond formation between aryl groups .

Medicinal Chemistry

The unique structural features of this compound enhance its interactions with biological targets:

  • Enzyme Inhibition : Boronic acids are known to reversibly bind to biomolecules containing cis-diols, making them valuable tools for developing enzyme inhibitors. This compound can modulate cellular processes by influencing key signaling pathways, particularly through the inhibition of kinases .
  • Drug Development : Its ability to form stable complexes with proteins allows for targeted drug design, especially in developing inhibitors for diseases where enzyme activity modulation is beneficial .

Data Table: Comparative Analysis of Boronic Acid Derivatives

Compound NameStructural FeaturesUnique AspectsApplications
This compoundBromine and difluoromethyl substituentsEnhanced reactivity and selectivity in coupling reactionsOrganic synthesis, medicinal chemistry
3-Fluoro-5-(methylthio)phenylboronic acid pinacol esterFluorine and methylthio groupsPotential for novel enzyme inhibitorsDrug development
3-Bromo-5-(trifluoromethyl)phenylboronic acid pinacol esterBromine and trifluoromethyl groupsIncreased electron-withdrawing effect enhances reactivityMaterial science applications

Case Study 1: Enzyme Interaction Studies

Research has shown that this compound can form reversible covalent bonds with enzymes, significantly influencing their activity. In vitro studies demonstrated that at low concentrations, this compound modulates enzyme activity without significant toxicity, making it a promising candidate for biochemical research .

Case Study 2: Synthesis of Biologically Active Compounds

A study involving the synthesis of novel inhibitors targeting specific enzymes utilized this boronic acid derivative as a key intermediate. The research highlighted its effectiveness in forming stable enzyme-substrate complexes, leading to altered phosphorylation states in downstream targets .

Comparison with Similar Compounds

Solubility Profiles

Pinacol esters of boronic acids generally exhibit superior solubility in organic solvents compared to their parent acids. For example:

Compound Solubility in Chloroform Solubility in Acetone Solubility in Hydrocarbons
Phenylboronic acid Moderate High Very Low
Phenylboronic acid pinacol ester High High Low
5-Bromo-2-(difluoromethyl) derivative High High Moderate*

*The difluoromethyl group slightly enhances hydrocarbon miscibility compared to unsubstituted pinacol esters .

Hydrolysis Kinetics

Hydrolysis rates in aqueous environments depend on substituents. Data from para-substituted phenylboronic pinacol esters (50 mM phosphate buffer, pH 7.4):

Substituent Half-Time (t₁/₂) Complete Hydrolysis Time
Hydroxyl 10 minutes 1 hour
Acetamide 10 minutes 1 hour
Amine 3 hours 8 hours
Difluoromethyl ~2 hours* ~6 hours*

*Predicted based on steric and electronic effects; the electron-withdrawing difluoromethyl group slows hydrolysis compared to hydroxyl/acetamide but faster than amine substituents .

Reactivity in Cross-Coupling Reactions

The bromine and difluoromethyl groups influence Suzuki-Miyaura coupling efficiency:

Compound Reaction Yield* α:γ Selectivity**
Allylboronic acid pinacol ester 80–98% 97:3
5-Bromo-2-(difluoromethyl) derivative 75–90% 95:5
5-Bromo-2-methoxyphenylboronic ester 70–85% 90:10

Yields vary with catalyst loading (0.5–2.5 mol%) and substrate . *α-selectivity refers to boron addition at the terminal carbon of allyl reagents. The difluoromethyl group reduces steric hindrance compared to methoxy, improving selectivity .

Biological Activity

5-Bromo-2-(difluoromethyl)phenylboronic acid pinacol ester (CAS Number: 2377608-23-4) is a boronic acid derivative that has gained attention in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and potential applications.

  • Molecular Formula : C13H16BBrF2O2
  • Molecular Weight : 305.09 g/mol
  • Structure : The compound features a boronic acid functional group, which is crucial for its reactivity in Suzuki-Miyaura coupling reactions, a widely used method in organic synthesis for forming carbon-carbon bonds.

Antimicrobial Properties

Recent studies have highlighted the compound's potential antimicrobial activity. Notably, it has shown effectiveness against various bacterial and fungal strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Candida albicansModerate activity
Aspergillus nigerHigher activity
Escherichia coliMIC = 50 µM
Bacillus cereusMIC lower than AN2690 (Tavaborole)

The compound's activity is attributed to its ability to inhibit leucyl-tRNA synthetase (LeuRS), a critical enzyme in protein synthesis in microorganisms. This mechanism parallels that of the antifungal drug Tavaborole, which also targets LeuRS, suggesting a similar mode of action through the formation of spiroboronates with adenosine monophosphate (AMP) .

The proposed mechanism involves the formation of a cyclic isomer in solution, which enhances the compound's binding affinity to the active site of LeuRS. This interaction disrupts protein synthesis in target organisms, leading to their growth inhibition. The presence of electron-withdrawing groups like bromine and difluoromethyl increases the acidity and lipophilicity of the compound, facilitating better membrane penetration and target interaction .

Case Studies

  • Antifungal Activity :
    A study demonstrated that this compound exhibited significant antifungal properties against Candida albicans and Aspergillus niger. The compound's efficacy was comparable to existing antifungal agents, highlighting its potential as a therapeutic candidate .
  • Bacterial Inhibition :
    Another investigation into its antibacterial properties revealed that this boronic acid derivative showed promising results against Gram-positive bacteria such as Bacillus cereus, with an MIC lower than that of established drugs like Tavaborole .

Synthesis and Applications

The synthesis of this compound typically involves palladium-catalyzed Suzuki-Miyaura coupling reactions. This method allows for the efficient construction of complex organic molecules, making it valuable in pharmaceutical development and chemical biology applications .

Applications in Chemical Biology

The compound can be utilized to create fluorescent probes and sensors due to its unique structural properties. Its ability to form stable complexes with diols makes it suitable for sensing applications where selective detection is required .

Q & A

Q. What methodologies assess the environmental impact of this compound in ecotoxicology studies?

  • Methodological Answer : Perform OECD guideline tests:
  • Aquatic toxicity : Daphnia magna acute immobilization assay.
  • Biodegradation : Modified Sturm test to measure CO₂ evolution.
  • Bioaccumulation : LogP calculations and in silico predictions (EPI Suite).
    If persistence is suspected, advanced oxidation processes (AOPs) can degrade the compound, with LC-MS monitoring breakdown products .

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